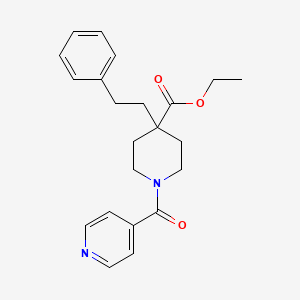![molecular formula C19H25N3O B5970340 3-[2-(2-methylphenyl)ethyl]-1-(1H-pyrazol-1-ylacetyl)piperidine](/img/structure/B5970340.png)
3-[2-(2-methylphenyl)ethyl]-1-(1H-pyrazol-1-ylacetyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(2-methylphenyl)ethyl]-1-(1H-pyrazol-1-ylacetyl)piperidine is a chemical compound that has been widely used in scientific research. This compound is also known as URB597 and is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH). The inhibition of FAAH leads to an increase in the levels of endocannabinoids, which are known to have various physiological effects.
Mécanisme D'action
URB597 is a potent inhibitor of FAAH, which is an enzyme that breaks down endocannabinoids. The inhibition of FAAH by URB597 leads to an increase in the levels of endocannabinoids such as anandamide and 2-AG. These endocannabinoids then bind to cannabinoid receptors, leading to various physiological effects.
Biochemical and Physiological Effects
The increase in endocannabinoid levels by URB597 has been shown to have various biochemical and physiological effects. Studies have shown that URB597 can reduce pain and inflammation, improve memory, and have antidepressant effects. URB597 has also been shown to have potential therapeutic effects in various diseases such as anxiety, depression, and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
URB597 has several advantages for lab experiments. It is a potent and selective inhibitor of FAAH, which makes it a valuable tool for studying the endocannabinoid system. URB597 is also stable and can be easily synthesized. However, there are some limitations to using URB597 in lab experiments. URB597 has a short half-life, which makes it difficult to study its long-term effects. Additionally, URB597 can have off-target effects, which can complicate the interpretation of the results.
Orientations Futures
There are several future directions for the study of URB597. One direction is to study its long-term effects on the endocannabinoid system and its potential therapeutic effects in various diseases. Another direction is to develop more potent and selective inhibitors of FAAH that can overcome the limitations of URB597. Additionally, the use of URB597 in combination with other drugs could lead to new therapeutic approaches for various diseases.
Conclusion
In conclusion, URB597 is a potent inhibitor of FAAH that has been widely used in scientific research to study the endocannabinoid system. The inhibition of FAAH by URB597 leads to an increase in the levels of endocannabinoids, which have various physiological effects. URB597 has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of URB597, which could lead to new therapeutic approaches for various diseases.
Méthodes De Synthèse
The synthesis of URB597 involves the reaction of 1-(1H-pyrazol-1-yl)acetyl piperidine with 2-bromo-2-methylphenylethane in the presence of a base. This reaction results in the formation of URB597 with a yield of around 50%. The purity of the compound can be increased by using various purification techniques such as column chromatography.
Applications De Recherche Scientifique
URB597 has been extensively used in scientific research to study the endocannabinoid system. The endocannabinoid system is a complex signaling system that regulates various physiological processes such as appetite, pain, mood, and memory. The inhibition of FAAH by URB597 leads to an increase in the levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). This increase in endocannabinoid levels has been shown to have various physiological effects.
Propriétés
IUPAC Name |
1-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]-2-pyrazol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c1-16-6-2-3-8-18(16)10-9-17-7-4-12-21(14-17)19(23)15-22-13-5-11-20-22/h2-3,5-6,8,11,13,17H,4,7,9-10,12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYJQVKZDDDDIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC2CCCN(C2)C(=O)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-chloro-2-methylphenyl)imino]-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B5970260.png)


![4-(2-amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-3,5-dimethyl-1H-pyrrole-2-carbonitrile](/img/structure/B5970276.png)

![methyl 4-(3-{[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5970282.png)
![1-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B5970285.png)
![N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]tetrahydro-2-furancarboxamide](/img/structure/B5970286.png)
![N-(2-methoxybenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B5970297.png)
![methyl 5-ethyl-2-({[(2-phenylethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5970303.png)
![1-{[(4,5-diphenyl-1,3-oxazol-2-yl)thio]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline](/img/structure/B5970309.png)
![4-{[1-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5970311.png)
![N-(3,4-dimethylphenyl)[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5-amine](/img/structure/B5970328.png)
